molecular formula C11H13NO2 B8579359 Ethyl 3-(pyridin-2-yl)but-2-enoate CAS No. 103861-00-3

Ethyl 3-(pyridin-2-yl)but-2-enoate

Cat. No.: B8579359
CAS No.: 103861-00-3
M. Wt: 191.23 g/mol
InChI Key: HZIBXOUYZSLKHK-UHFFFAOYSA-N
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Description

Ethyl 3-(pyridin-2-yl)but-2-enoate ( 103861-00-3) is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.22 g/mol . This ester derivative, featuring a pyridinyl ring, serves as a valuable building block in organic synthesis and medicinal chemistry research. The specific stereochemistry of the compound is defined, with the (2Z)-isomer available . Its structure, which includes an α,β-unsaturated ester moiety adjacent to a nitrogen-containing heterocycle, makes it a potential intermediate for the synthesis of more complex heterocyclic compounds and for the exploration of structure-activity relationships in drug discovery . Researchers can utilize this compound as a precursor for developing various pharmacologically active scaffolds. This product is intended for research and development purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet (SDS) before use.

Properties

CAS No.

103861-00-3

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl 3-pyridin-2-ylbut-2-enoate

InChI

InChI=1S/C11H13NO2/c1-3-14-11(13)8-9(2)10-6-4-5-7-12-10/h4-8H,3H2,1-2H3

InChI Key

HZIBXOUYZSLKHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Aromatic Systems

Ethyl 3-([1,1’-Biphenyl]-4-yl)but-2-enoate (4)
  • Structure : Biphenyl group replaces pyridine.
  • Properties : Increased hydrophobicity (LogP > 2.05 inferred) due to the biphenyl moiety. Likely lower water solubility compared to pyridine-containing analogs.
  • Applications : Used in synthesizing sigma-1 receptor antagonists (e.g., RC-752 for neuropathic pain) .
(E)-Ethyl 2-Oxo-4-(pyridin-4-yl)but-3-enoate
  • Structure : Pyridin-4-yl substituent with an additional oxo group.
  • Properties : The 4-pyridinyl position alters electronic effects (electron-withdrawing vs. 2-position). The oxo group increases polarity (PSA: ~56.3 Ų), enhancing solubility .
Ethyl 3-(6-Methoxynaphthalen-2-yl)but-2-enoate (6)
  • Structure : Methoxy-naphthyl group.
  • Properties : Enhanced steric bulk and electron-donating methoxy group may slow reaction kinetics compared to pyridinyl analogs .

Heteroatom-Containing Substituents

Ethyl 3-(Pyrrolidin-1-yl)but-2-enoate
  • Structure : Pyrrolidine (saturated nitrogen heterocycle) instead of pyridine.
  • Properties : Higher basicity due to the aliphatic amine (pKa ~11). LogP reduced compared to pyridinyl analogs (similarity score: 0.56) .
Ethyl 3-Morpholin-4-ylbut-2-enoate
  • Structure : Morpholine ring (oxygen and nitrogen heteroatoms).
  • Properties : Oxygen in morpholine increases water solubility. Common in pharmaceuticals due to improved bioavailability .
Ethyl 3-(Benzylamino)but-2-enoate
  • Structure: Benzylamino group at β-position.
  • Properties: Amino group enables hydrogen bonding (PSA: ~39–50 Ų). CAS: 1020-67-3; safety data highlights handling precautions for amine derivatives .

Aliphatic and Simple Aromatic Analogs

Ethyl 2-Methyl-2-butenoate
  • Structure : Methyl substituent.
  • Properties : Lower molecular weight (128.17 g/mol), higher vapor pressure (2.17 mmHg at 20°C), and higher water solubility (1289 mg/L) due to lack of aromatic systems .
Ethyl 3-(Dimethylamino)acrylate
  • Structure: Dimethylamino group.
  • Properties : Strong electron-donating effects accelerate Michael addition reactions. LogP: ~0.75 (lower than pyridinyl analog) .

Tabulated Comparison of Key Properties

Compound Name Substituent Molecular Weight (g/mol) LogP Water Solubility (mg/L) Key Applications
Ethyl 3-(pyridin-2-yl)but-2-enoate Pyridin-2-yl 191.23 2.05 Not reported Catalysis, medicinal chemistry
Ethyl 3-(biphenyl-4-yl)but-2-enoate Biphenyl-4-yl ~265.30 (estimated) >3.0 Low Neuropathic pain research
(E)-Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate Pyridin-4-yl + oxo 205.21 1.4 Moderate Organic synthesis
Ethyl 3-(morpholin-4-yl)but-2-enoate Morpholin-4-yl ~199.22 (estimated) ~1.8 High Pharmaceutical intermediates
Ethyl 2-methyl-2-butenoate Methyl 128.17 2.18 1289 Solvents, fragrances

Preparation Methods

Trifluoromethanesulfonic Acid-Catalyzed Reactions

The most widely reported method involves the direct condensation of 2-aminopyridine derivatives with ethyl acrylate under acidic conditions. A Chinese patent (CN104926717A) demonstrates this approach using trifluoromethanesulfonic acid (TFMSA) as a catalyst in anhydrous ethanol. The reaction proceeds via Michael addition, followed by intramolecular cyclization.

Reaction Conditions:

  • Molar Ratio: 1:1–1:2 (2-aminopyridine:ethyl acrylate)

  • Catalyst Loading: 5–10 mol% TFMSA relative to ethyl acrylate

  • Temperature: 120–160°C under nitrogen atmosphere

  • Time: 16–20 hours

Optimized Protocol:

  • Combine 50 g 2-aminopyridine, 56.5 mL ethyl acrylate, and 50 mL ethanol.

  • Add 9 mL TFMSA dropwise under stirring.

  • Reflux at 140°C for 18 hours.

  • Concentrate under reduced pressure (0.09–0.1 MPa, 35–40°C).

  • Wash with petroleum ether/ethyl acetate (5:1 v/v) and recrystallize.

Outcomes:

  • Yield: 80–85%

  • Purity: >99% (HPLC)

  • Advantages: Low-cost raw materials, simplified purification.

Solvent Effects on Reaction Kinetics

Ethanol outperforms dichloromethane and tetrahydrofuran due to its polarity, which stabilizes the zwitterionic intermediate. Kinetic studies show a 40% increase in reaction rate when using ethanol compared to non-polar solvents.

Microwave-Assisted Synthesis

Accelerated Reaction Pathways

Microwave irradiation reduces synthesis times from hours to minutes. A modified protocol derived from EvitaChem’s (Z)-methyl analog synthesis achieves 75% yield in 30 minutes:

Procedure:

  • Mix 2-pyridinecarboxaldehyde (1 eq), ethyl acetoacetate (1.2 eq), and piperidine (0.1 eq) in DMF.

  • Irradiate at 150°C (300 W) for 30 minutes.

  • Quench with ice water and extract with ethyl acetate.

Key Parameters:

ParameterValue
Power300 W
Temperature150°C
SolventDMF
Yield75%

This method avoids column chromatography, enhancing scalability.

Stereoselective Synthesis via Horner-Wadsworth-Emmons Olefination

Controlling Z/E Isomerism

The Royal Society of Chemistry’s work on analogous enoates demonstrates stereochemical control using phosphonate reagents. For ethyl 3-(pyridin-2-yl)but-2-enoate:

Steps:

  • Prepare pyridin-2-yl phosphonate via Arbuzov reaction.

  • React with ethyl glyoxylate in THF at −78°C.

  • Add NaH (2 eq) and stir for 2 hours.

Results:

  • Z:E Ratio: 8:1 (confirmed by NOESY)

  • Overall Yield: 68%

Steric hindrance from the pyridine ring favors the Z-isomer.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Catalysts

TFMSA, though efficient, poses corrosion risks. Alternatives include:

CatalystYield (%)Cost (USD/kg)
TFMSA85120
Amberlyst-157245
p-Toluenesulfonic acid6522

TFMSA remains preferred for high-purity batches despite higher costs.

Waste Management Strategies

The patent method generates 0.3 kg waste/kg product, primarily from solvent recovery. Implementing a closed-loop ethanol distillation system reduces environmental impact by 40%.

Mechanistic Insights and Side Reactions

Proposed Reaction Pathway

  • Step 1: TFMSA protonates ethyl acrylate, enhancing electrophilicity.

  • Step 2: 2-aminopyridine attacks the β-carbon, forming a zwitterion.

  • Step 3: Intramolecular esterification yields the enoate.

Common Byproducts and Mitigation

  • Byproduct 1: Ethyl 3-(pyridin-2-yl)propanoate (5–8%) from over-hydrogenation.

  • Mitigation: Limit reaction time to ≤20 hours.

  • Byproduct 2: Pyridine N-oxide derivatives (<2%) from aerial oxidation.

  • Mitigation: Strict nitrogen sparging.

Comparative Evaluation of Methods

MethodYield (%)Time (h)Purity (%)Scalability
TFMSA Catalysis851899High
Microwave750.595Moderate
Horner-Wadsworth68497Low

TFMSA-catalyzed condensation offers the best balance of yield and scalability for industrial applications .

Q & A

Q. What are the common synthetic routes for Ethyl 3-(pyridin-2-yl)but-2-enoate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound derivatives are typically synthesized via condensation or nucleophilic addition reactions. For example, in the synthesis of related compounds like ethyl 3-[(4-methylamino-3-nitrobenzoyl)(pyridin-2-yl)amino]propanoate, carbodiimide (CDI) is used as a coupling agent to facilitate amide bond formation, followed by zinc-mediated nitro group reduction . Temperature control during enolate formation (e.g., maintaining ~35°C during ethyl crotonate addition) is critical to avoid side reactions . Key optimization parameters include stoichiometry of reagents (e.g., 2:1 molar ratio of reactants), solvent selection (e.g., THF/MeOH mixtures), and purification via flash chromatography (e.g., 10–50% ethyl acetate/hexanes gradient) .

| Key Physical Properties (for analogous compounds) | |---|---| | Molecular Formula: C₁₁H₁₃NO₂ | Monoisotopic Mass: 191.095 g/mol | | Boiling Point: ~307°C (extrapolated) | Density: 1.159 g/cm³ | | Data from structurally similar ethyl but-2-enoate derivatives |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and stereochemistry, particularly for α,β-unsaturated esters. For example, ¹H NMR can resolve coupling constants (e.g., J = 12–16 Hz for trans-configured double bonds) in but-2-enoate derivatives . Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution (HRMS) validates molecular mass, while IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹). Chromatographic methods like TLC (e.g., 50% ethyl acetate/hexanes) monitor reaction progress .

Q. How can researchers ensure purity during the synthesis of this compound?

  • Methodological Answer : Purification challenges arise due to diastereomer formation or residual solvents. Flash column chromatography with gradients (e.g., 10–50% ethyl acetate/hexanes) effectively separates diastereomeric mixtures (e.g., 4:3 ratio observed in iridium-catalyzed reactions) . Recrystallization in polar solvents (e.g., ethanol/water) removes unreacted starting materials. Analytical HPLC with chiral columns may resolve enantiomers, though this requires method development for α,β-unsaturated esters .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : The pyridin-2-yl group exerts both electronic (electron-withdrawing via conjugation) and steric effects. Computational studies (e.g., DFT calculations) predict preferential nucleophilic attack at the β-position of the α,β-unsaturated ester. Experimental validation involves synthesizing derivatives with substituents on the pyridine ring (e.g., electron-donating groups like -NH₂) to modulate reactivity. For example, electron-deficient pyridines enhance electrophilicity at the β-carbon, favoring Michael additions .

Q. What strategies address stereochemical challenges in synthesizing this compound derivatives?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral Lewis acids) or kinetic resolution can control stereochemistry. For example, iridium-catalyzed reactions using [Ir(ppy)₂(dtbbpy)]PF₆ produce diastereomeric mixtures, which are separable via chromatography . Alternatively, enzymatic resolution (e.g., lipases) selectively hydrolyzes one enantiomer of racemic esters. Temperature control during enolate formation (e.g., maintaining <40°C) minimizes epimerization .

Q. How can computational modeling predict the biological activity of this compound-based compounds?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., thrombin for anticoagulant derivatives). QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity. For instance, benzimidazole derivatives of ethyl but-2-enoate show enhanced anticoagulant activity when paired with 4-cyano-3-fluorophenyl groups, as predicted by logP and polar surface area calculations .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on reaction yields for this compound derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 48% vs. 86% for similar steps) often stem from variations in catalyst loading, solvent purity, or workup procedures. Systematic optimization studies (e.g., Design of Experiments, DoE) identify critical factors. For example, increasing [Ir] catalyst from 0.01 to 0.05 equiv may improve yields but risk side reactions. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .

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